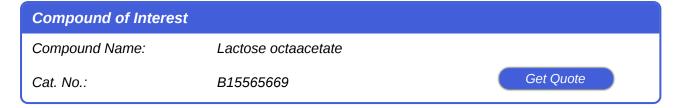


# A Comparative Guide to Confirming the Identity of Synthetic Lactose Octaacetate with Standards

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For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbohydrate derivatives such as **lactose octaacetate** is a critical process in various fields, including drug delivery and materials science. Verifying the identity and purity of the synthesized product is paramount to ensure its efficacy and safety. This guide provides a comprehensive comparison of a synthetically produced **lactose octaacetate** sample with established standards, utilizing key analytical techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the successful synthesis and purity of their products.

## Data Summary: Synthetic vs. Standard Lactose Octaacetate

The following table summarizes the expected analytical data for a standard sample of **lactose octaacetate** and provides a comparison with a typical synthetic product.



Analytical Technique	Parameter	Standard Lactose Octaacetate	Synthetic Lactose Octaacetate (Typical)	Conformance
¹H NMR (CDCl₃, 500 MHz)	Chemical Shift (δ)	δ 5.62 – 5.41 (m, 3H), 5.08 (dd, 7H), 5.04 (d, 2H), 4.86 (m, 18H), 4.49 (m, 6H), 4.20 (d, 3H), 4.06 (d, 5H), 3.98 – 3.80 (m, 20H), 2.15-1.95 (multiple s, 24H, OAc)[1]	Matches standard	Yes
<sup>13</sup> C NMR (CDCl₃, 126 MHz)	Chemical Shift (δ)	δ 173.22-168.91 (C=O), 101.53 (C1 β-D-Galp), 91.30 (C1' α/β-D-Glcp), 75.41-60.96 (Sugar backbone), 20.44-20.06 (CH <sub>3</sub> )[1]	Matches standard	Yes
FTIR (ATR)	Wavenumber (cm <sup>-1</sup> )	~1750 (C=O stretch, ester), ~1220 (C-O stretch, acetyl), Absence of broad -OH band (~3300-3500)[2]	Matches standard	Yes
Mass Spectrometry (ESI-MS)	m/z	[M+Na]+: 701.2	[M+Na]+: 701.2	Yes



TLC (Ethyl acetate/methanol /water 17:2:1)	Rf Value	~0.74[1]	~0.74	Yes
Alternative Product	Lactose Heptaacetate	Presence of a minor -OH signal in FTIR and NMR, different MS fragmentation	Not detected	N/A

## **Experimental Workflow and Methodologies**

The following sections detail the experimental protocols used to acquire the data presented above. The accompanying diagrams illustrate the logical workflow for each analytical technique.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

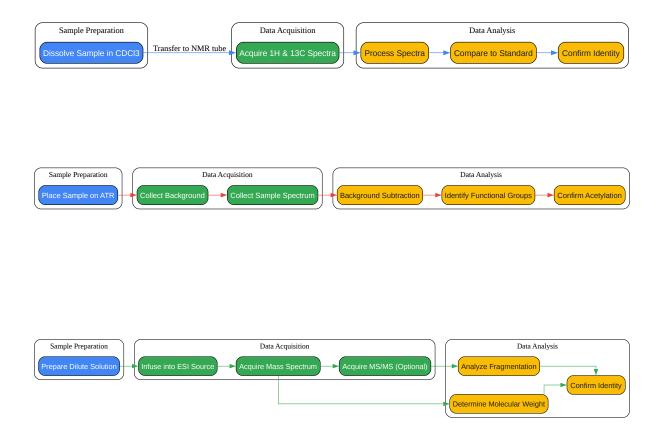
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the identity of **lactose octaacetate** by providing detailed information about the proton and carbon environments within the molecule.

#### Experimental Protocol:

- Sample Preparation: Dissolve 10-20 mg of the synthetic **lactose octaacetate** in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Use a relaxation delay of at least 1 second.



- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 for <sup>1</sup>H and δ 77.16 for <sup>13</sup>C). Compare the chemical shifts and coupling patterns of the synthetic sample to the standard lactose octaacetate data. The complete acetylation is confirmed by the absence of hydroxyl proton signals and the integration of the acetyl proton signals corresponding to eight acetyl groups.





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### References

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